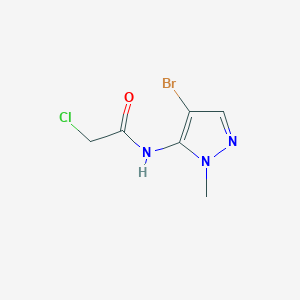

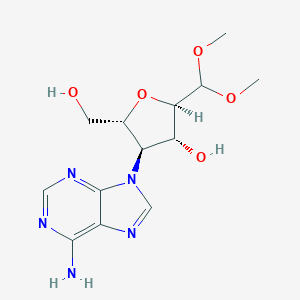

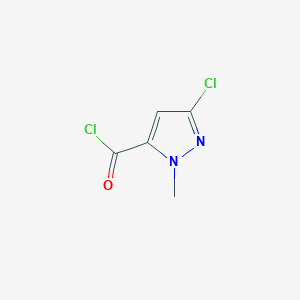

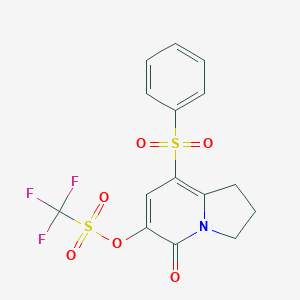

![molecular formula C14H10Cl2N2OS B065935 N-[(2,5-dichlorophenyl)carbamothioyl]benzamide CAS No. 6281-57-8](/img/structure/B65935.png)

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide, also known as Diuron, is a herbicide widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice due to its effectiveness and low cost. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and physiological effects of Diuron.

Mechanism of Action

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide works by inhibiting the photosynthesis process in plants. Specifically, it blocks the electron transport chain in photosystem II, which is responsible for generating ATP and NADPH. This leads to a buildup of reactive oxygen species and ultimately results in cell death. The exact mechanism of action in other organisms, such as animals and humans, is still unclear.

Biochemical and Physiological Effects:

Studies have shown that N-[(2,5-dichlorophenyl)carbamothioyl]benzamide can have a variety of effects on different organisms. In plants, it can cause chlorosis and necrosis, as well as stunted growth and reduced yield. In animals, it has been shown to affect the reproductive system, liver function, and immune response. In humans, there is limited research on the physiological effects of N-[(2,5-dichlorophenyl)carbamothioyl]benzamide, but some studies suggest a possible link to cancer and other health problems.

Advantages and Limitations for Lab Experiments

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a useful tool for studying the effects of herbicides on various organisms. Its low cost and availability make it an attractive option for researchers. However, its toxicity and potential health risks must be taken into consideration when handling and using it in lab experiments. Additionally, its specificity for photosystem II may limit its usefulness in studying other cellular processes.

Future Directions

There are several areas of research that could benefit from further study of N-[(2,5-dichlorophenyl)carbamothioyl]benzamide. One potential direction is to investigate its potential as a cancer therapy, particularly in combination with other drugs. Another area of interest is its impact on soil microorganisms and the environment. Additionally, more research is needed to fully understand its mechanism of action and potential health risks in humans.

Synthesis Methods

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide can be synthesized through a series of chemical reactions starting with 2,5-dichloroaniline and thiourea. The process involves the formation of a carbamothioyl group and the attachment of a benzamide moiety. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has been extensively studied for its herbicidal properties. However, recent research has focused on its potential applications in other fields, such as medicine and environmental science. For example, N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has been shown to have anti-tumor activity in certain cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been used to study the effects of herbicides on soil microorganisms and their potential impact on the environment.

properties

CAS RN |

6281-57-8 |

|---|---|

Product Name |

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |

Molecular Formula |

C14H10Cl2N2OS |

Molecular Weight |

325.2 g/mol |

IUPAC Name |

N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |

InChI |

InChI=1S/C14H10Cl2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |

InChI Key |

DEWHSBUUMWHCGU-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N=C(NC2=C(C=CC(=C2)Cl)Cl)S |

SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |

Other CAS RN |

6281-57-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.